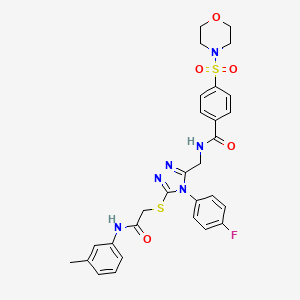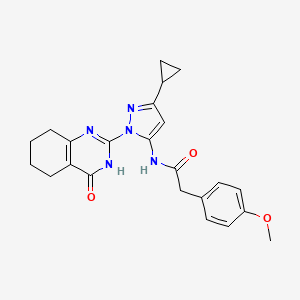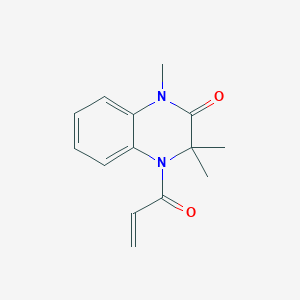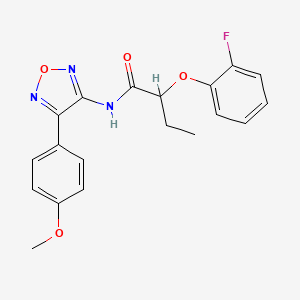![molecular formula C19H14ClN3O5 B2691958 2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 898409-60-4](/img/structure/B2691958.png)
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzodioxole group, a pyrazine group, and a chlorophenyl group. Benzodioxole is a type of ether that is often found in pharmaceuticals and other biologically active compounds . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2, which is often found in various drugs . The chlorophenyl group is a common moiety in many pharmaceuticals and it often contributes to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and pyrazine rings would likely contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in various types of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzodioxole and pyrazine rings might increase its stability and rigidity .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A significant application involves the synthesis of related compounds for antitumor activity evaluation. For instance, derivatives bearing different heterocyclic rings were synthesized using a similar pharmacophoric group and screened for potential antitumor activity against human tumor cell lines. Some compounds showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Spectroscopic and Quantum Mechanical Studies
Another area of application is in spectroscopic and quantum mechanical studies to analyze compounds' abilities to be used as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include photochemical and thermochemical modeling, indicating good light harvesting efficiency and potential for photovoltaic applications. Moreover, molecular docking has been employed to understand binding interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating potential medicinal applications (Mary et al., 2020).
Antimicrobial Activity
Research also extends to the synthesis of novel compounds for evaluating antimicrobial activity. For instance, derivatives of 2-hydrazinyl-N-N, diphenyl acetamide showed significant antimicrobial and antifungal activities, suggesting their potential as antimicrobial and antifungal compounds (Kumar & Mishra, 2015).
Crystal Structures and Biological Activities
The crystal structures of related compounds have been determined to understand their molecular interactions, which are crucial for designing drugs with specific biological activities. Such studies provide insights into the stabilization of structures through intermolecular interactions, potentially informing the development of photonic devices and pharmaceuticals (Narayana et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of organic crystals, including those related to the compound , aim to understand their linear and nonlinear optical behavior. These studies suggest that certain derivatives are good candidates for optical switches, modulators, and other photonic devices due to their (hyper)polarizabilities (Castro et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c20-12-1-3-13(4-2-12)21-17(24)10-22-7-8-23(19(26)18(22)25)14-5-6-15-16(9-14)28-11-27-15/h1-9H,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXTUYPLFYZUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methoxyphenyl)-2-[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691877.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2691878.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)


![1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2691887.png)

![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)

![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2691895.png)